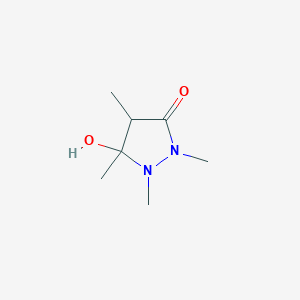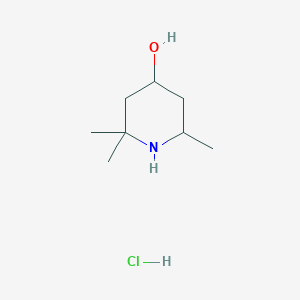![molecular formula C20H15FO2 B15204314 4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a benzyloxy group at the 4-position, a fluorine atom at the 2’-position, and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.
Introduction of the benzyloxy group: This step involves the etherification of the biphenyl intermediate with benzyl alcohol under basic conditions.
Formylation: The final step involves the formylation of the biphenyl intermediate to introduce the aldehyde group, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
作用机制
The mechanism of action of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy and fluorine groups can enhance binding affinity and specificity to molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.
4-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Benzyloxy)-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets.
属性
分子式 |
C20H15FO2 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI 键 |
PKSGVTGLNZEKDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


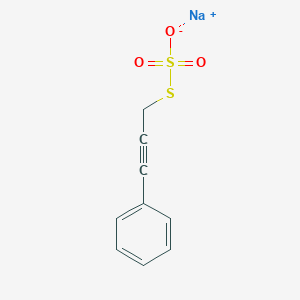
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)

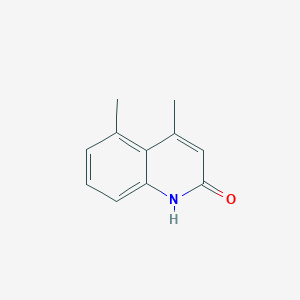

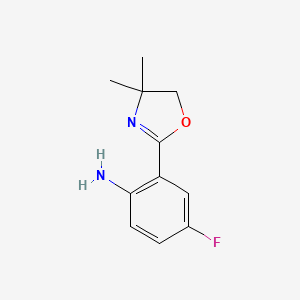
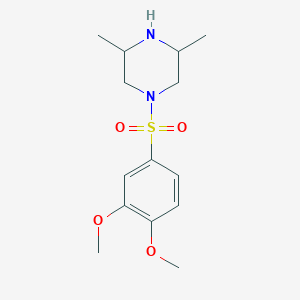
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)


